Ethyl 3-(dimethylamino)-2-methylprop-2-enoate

Description

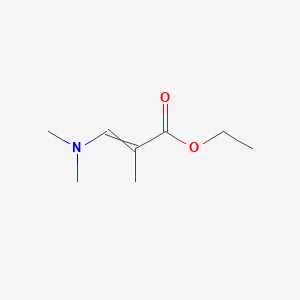

Ethyl 3-(dimethylamino)-2-methylprop-2-enoate is an α,β-unsaturated ester characterized by a dimethylamino group at position 3 and a methyl group at position 2 of the prop-2-enoate backbone. Its molecular formula is C₈H₁₅NO₂, and its structure combines electron-donating (dimethylamino) and sterically influencing (methyl) substituents. This compound serves as a versatile intermediate in organic synthesis, particularly in conjugate addition reactions and heterocyclic chemistry, due to its reactive enoate system .

Properties

IUPAC Name |

ethyl 3-(dimethylamino)-2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-5-11-8(10)7(2)6-9(3)4/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUVPCYAOBNZAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30710201 | |

| Record name | Ethyl 3-(dimethylamino)-2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30710201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20488-07-7 | |

| Record name | Ethyl 3-(dimethylamino)-2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30710201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(dimethylamino)-2-methylprop-2-enoate typically involves the reaction of ethyl acetoacetate with dimethylamine in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the dimethylamine attacks the carbonyl carbon of the ethyl acetoacetate, followed by the elimination of water to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(dimethylamino)-2-methylprop-2-enoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as halides or other amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amines or other derivatives.

Scientific Research Applications

Ethyl 3-(dimethylamino)-2-methylprop-2-enoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(dimethylamino)-2-methylprop-2-enoate involves its reactivity with various nucleophiles and electrophiles. The ester group can undergo hydrolysis to form carboxylic acids, while the dimethylamino group can participate in nucleophilic substitution reactions. These reactions are facilitated by the electron-donating effects of the dimethylamino group, which increases the reactivity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Prop-2-enoate Backbone

Ethyl 3-(ethylimino)prop-2-enoate

- Key Differences: The ethylimino group (C=N) introduces different electronic effects compared to the dimethylamino group (N(CH₃)₂). The absence of a 2-methyl substituent reduces steric hindrance, enhancing reactivity in nucleophilic additions.

- Applications : Used in industrial research for its imine-related reactivity, such as forming Schiff bases .

Ethyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate

- Structure: Prop-2-enoate with a phenyl group at position 2 and a dimethylamino group at position 3 (Z-isomer).

- Applications : Investigated for chiral synthesis and receptor-targeted drug design due to stereochemical effects .

Ethyl 3-(2-fluorophenyl)-2-nitroprop-2-enoate

- Structure: Prop-2-enoate with a nitro group (electron-withdrawing) at position 2 and a 2-fluorophenyl group at position 3.

- Key Differences : The nitro group enhances electrophilicity, enabling faster Michael additions. Fluorine improves metabolic stability and lipophilicity.

- Applications : Explored in agrochemicals and fluorinated drug analogs .

Saturated vs. Unsaturated Backbones

Ethyl 2-amino-3-(dimethylamino)propanoate

- Structure: Saturated propanoate backbone with amino and dimethylamino groups.

- Key Differences : The absence of the α,β-unsaturation reduces conjugation, limiting use in cycloaddition reactions.

- Applications : Studied for neurotransmitter analog synthesis due to its amine-rich structure .

Functional Group Modifications

Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate

- Structure: Prop-2-enoate with a difluoromethoxylated phenyl group at position 3 and a methyl group at position 2.

- Key Differences : The difluoromethoxy group enhances metabolic resistance and hydrophobic interactions.

- Applications : Used in developing fluorinated bioactive molecules with improved pharmacokinetics .

Comparative Data Table

| Compound Name | R1 (Position 3) | R2 (Position 2) | Backbone | Key Properties/Applications | Reference |

|---|---|---|---|---|---|

| Ethyl 3-(dimethylamino)-2-methylprop-2-enoate | Dimethylamino | Methyl | Prop-2-enoate | Conjugate addition intermediate | Target |

| Ethyl 3-(ethylimino)prop-2-enoate | Ethylimino | H | Prop-2-enoate | Schiff base formation | |

| Ethyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate | Dimethylamino | Phenyl | Prop-2-enoate | Stereospecific drug synthesis | |

| Ethyl 2-amino-3-(dimethylamino)propanoate | Dimethylamino, Amino | H | Propanoate | Neuropharmacological research | |

| Ethyl 3-(2-fluorophenyl)-2-nitroprop-2-enoate | 2-Fluorophenyl | Nitro | Prop-2-enoate | Electrophilic agrochemical intermediates |

Biological Activity

Ethyl 3-(dimethylamino)-2-methylprop-2-enoate, commonly referred to as a dimethylamino ester, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₅N₁O₂

- Molecular Weight : Approximately 197.25 g/mol

The compound features a dimethylamino group, which enhances its solubility and reactivity, making it an important candidate for drug development and delivery systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Receptor Modulation : The dimethylamino group can influence receptor binding and modulate signaling pathways, potentially affecting cellular proliferation and differentiation processes.

- Enzyme Interaction : The compound has been shown to modulate enzyme activities, which can lead to therapeutic effects in various conditions.

- Membrane Interaction : Studies suggest that it may alter membrane fluidity and permeability, which could enhance drug delivery mechanisms.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures possess antimicrobial properties, suggesting potential applications in treating infections .

- Anticancer Properties : Some derivatives of dimethylamino esters have been investigated for their ability to induce apoptosis in cancer cells, indicating a possible role in cancer therapy .

- Neuropharmacological Effects : The compound's interaction with neurotransmitter receptors may suggest potential uses in treating neurological disorders .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. This compound was tested alongside these compounds, showing promising results that warrant further investigation into its use as an antimicrobial agent.

Case Study: Anticancer Effects

Research involving the synthesis of dimethylamino-substituted compounds revealed that certain derivatives exhibited cytotoxic effects on MCF-7 breast cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation pathways. This suggests that this compound could be explored further for its anticancer potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.